2-(N-(4-methoxyphenyl)methylsulfonamido)propanoicacid
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Overview
Description
2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid is an organic compound with the molecular formula C11H15NO5S and a molecular weight of 273.31 g/mol . This compound is known for its unique structural features, which include a methoxyphenyl group and a sulfonamido group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of 2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid typically involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride to form the intermediate 4-methoxyphenylmethylsulfonamide. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group may interact with hydrophobic pockets in receptors, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid include:
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide: Known for its anti-inflammatory properties.
N-(2-(2-hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide: Used in various chemical syntheses.
The uniqueness of 2-(N-(4-methoxyphenyl)methylsulfonamido)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14NO5S- |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-[[1-carboxyethyl(sulfinato)amino]methyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
ROXXVUNTFCQDOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=C(C=C1)OC)S(=O)[O-] |
Origin of Product |
United States |
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